

A Spectroscopic Comparison Guide to Tert-butyl 2-(methylamino)acetate from Different Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

Cat. No.: *B7771382*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **tert-butyl 2-(methylamino)acetate**, a key building block in pharmaceutical synthesis. As product purity and consistency are paramount, this document outlines the expected spectroscopic data for this compound, offering a baseline for researchers to compare materials obtained from various suppliers. The data presented herein is a combination of predicted values and typical spectral characteristics observed for structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **tert-butyl 2-(methylamino)acetate**. These values serve as a benchmark for identity and purity assessment.

Table 1: Expected ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~3.30	s	2H	-CH ₂ -	Chemical shift can vary based on solvent and concentration.
~2.45	s	3H	N-CH ₃	
~1.80	br s	1H	N-H	Broad signal, may exchange with D ₂ O.
1.48	s	9H	-C(CH ₃) ₃	Characteristic singlet for the tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment	Notes
~171.5	C=O (Ester)	Quaternary carbon of the tert-butyl group.
~81.0	-C(CH ₃) ₃	
~54.0	-CH ₂ -	
~35.5	N-CH ₃	
~28.2	-C(CH ₃) ₃	Methyl carbons of the tert-butyl group.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3350-3300	Medium, Sharp	N-H Stretch (Secondary Amine)	
~2970-2950	Strong	C-H Stretch (Aliphatic)	Multiple bands expected for CH ₃ and CH ₂ groups.
~1735	Strong	C=O Stretch (Ester)	A key diagnostic peak.
~1250 & ~1150	Strong	C-O Stretch (Ester)	
~1370 & ~1390	Medium-Strong	C-H Bend (tert-butyl)	Characteristic doublet for the tert-butyl group.

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment	Notes
145	Moderate	[M] ⁺	Molecular ion peak.
88	High	[M - C ₄ H ₉] ⁺ or [M - 57] ⁺	Loss of the tert-butyl group.
74	Moderate	[CH ₂ =N ⁺ (H)CH ₃]	Alpha-cleavage.
58	High	[CH ₃ NHCH ₂] ⁺	
57	Very High	[C ₄ H ₉] ⁺	tert-butyl cation, often the base peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a general guide and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **tert-butyl 2-(methylamino)acetate** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:**
 - **Spectrometer:** A 400 MHz NMR spectrometer.
 - **Pulse Program:** A standard single-pulse experiment (zg30).
 - **Number of Scans:** 16 to 32 scans.
 - **Relaxation Delay:** 1-2 seconds.
 - **Spectral Width:** -2 to 12 ppm.
 - **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- **^{13}C NMR Acquisition:**
 - **Spectrometer:** A 100 MHz NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
 - **Pulse Program:** A standard proton-decoupled experiment (zgpg30).
 - **Number of Scans:** 512 to 1024 scans.
 - **Relaxation Delay:** 2 seconds.
 - **Spectral Width:** 0 to 200 ppm.
 - **Data Processing:** The FID is processed with a line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: As **tert-butyl 2-(methylamino)acetate** is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- IR Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans.
 - Background: A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.

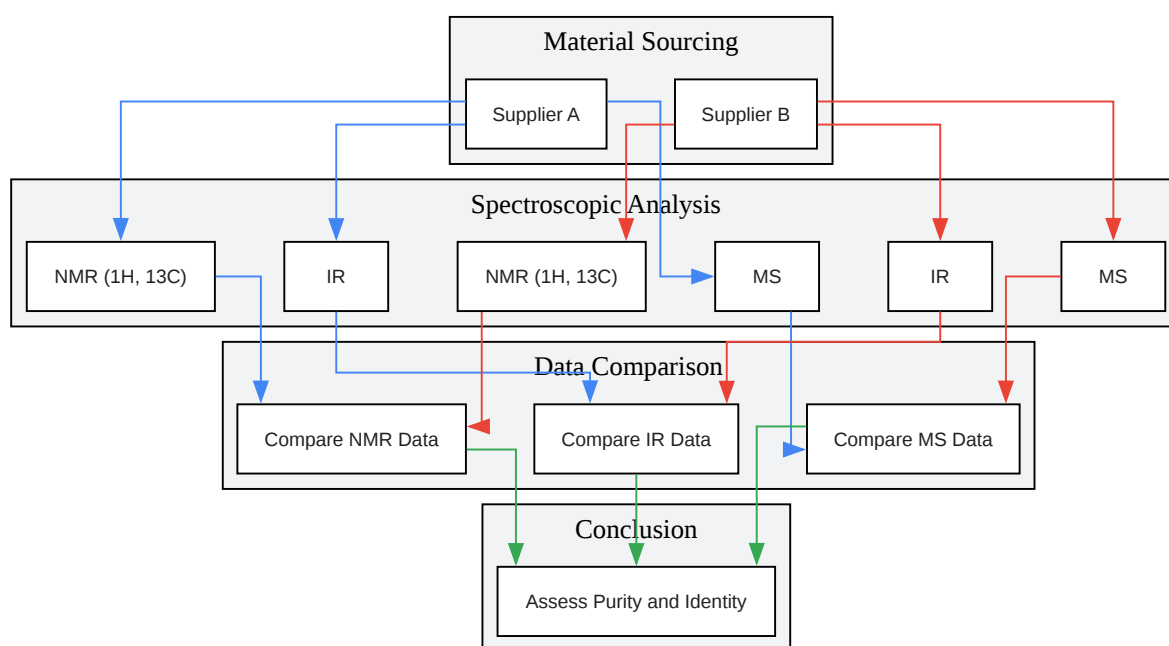
3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
- MS Acquisition (EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-200.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.

- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

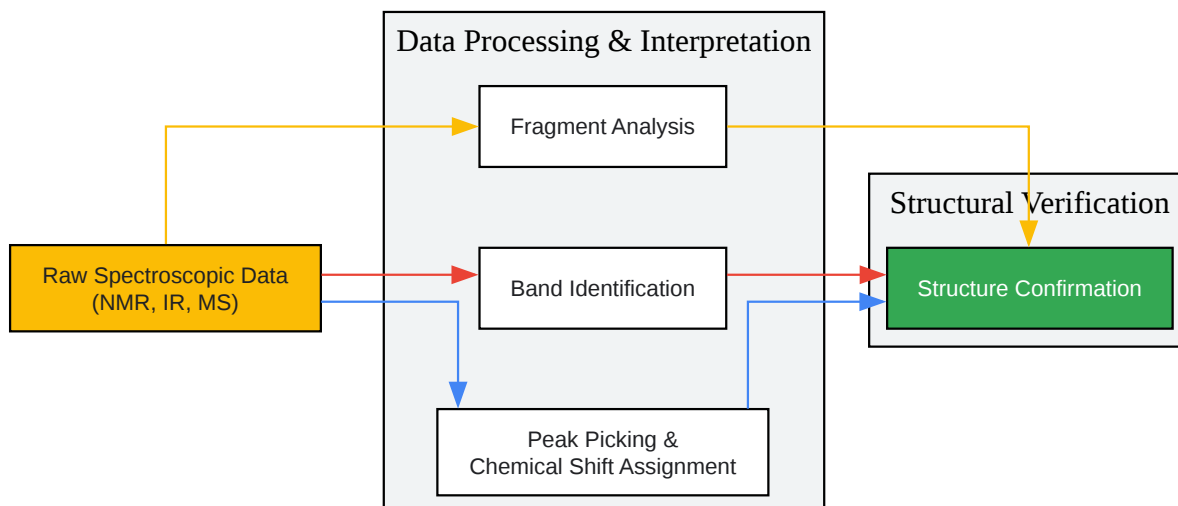
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of **tert-butyl 2-(methylamino)acetate** from different suppliers.



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Caption: Workflow for Spectroscopic Comparison.



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Caption: Spectroscopic Data Analysis Pathway.

- To cite this document: BenchChem. [A Spectroscopic Comparison Guide to Tert-butyl 2-(methylamino)acetate from Different Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7771382#spectroscopic-comparison-of-tert-butyl-2-methylamino-acetate-from-different-suppliers>]

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com